molecular formula C15H12N2O B1496477 Glycosminine CAS No. 4765-56-4

Glycosminine

Cat. No.: B1496477
CAS No.: 4765-56-4
M. Wt: 236.27 g/mol
InChI Key: ZDUVLDCZFKNYHH-UHFFFAOYSA-N
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Description

Glycosminine is a member of quinazolines.
This compound is a natural product found in Glycosmis pentaphylla and Bacillus cereus with data available.

Properties

IUPAC Name

2-benzyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-12-8-4-5-9-13(12)16-14(17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUVLDCZFKNYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197234
Record name Glycosminine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycosminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4765-56-4
Record name 2-(Phenylmethyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4765-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycosminine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycosminine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycosminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

254 - 256 °C
Record name Glycosminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of glycosminine and are there any notable derivatives?

A1: this compound is a quinazolinone alkaloid with the molecular formula C15H12N2O []. It features a quinazolinone core structure with a phenylmethyl substituent at the 2-position. Several derivatives of this compound have been synthesized, including 6-methyl, 7-chloro, and 2-(4-methylphenyl) derivatives, to explore their potential biological activities [].

Q2: How is this compound synthesized in the laboratory?

A2: Several synthetic approaches for this compound have been developed. One method utilizes the condensation of iminoketene with amides []. Another approach involves a novel synthesis using easily accessible ω-methoxystyrenes as substitutes for unstable arylacetaldehydes []. Historically, phenylpyruvic acid has also been utilized as a starting material for its synthesis [, ].

Q3: What is the biosynthetic pathway of this compound in plants?

A3: Research suggests that anthranilic acid and phenylalanine are precursors for this compound biosynthesis in Glycosmis arborea []. Studies using radiolabeled precursors indicate that anthranilic acid is likely methylated before condensation with phenylalanine, forming the quinazolinone ring system []. Interestingly, while N-methyl-N-phenyl-[14CO-CH2]acetylanthranilamid was efficiently transformed into this compound in the plant, this conversion was also observed in pea plants, suggesting a potentially non-specific enzymatic process for the final ring closure [].

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